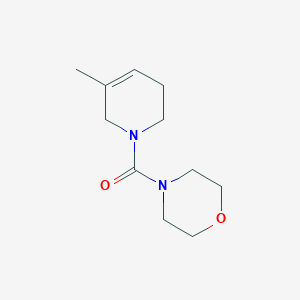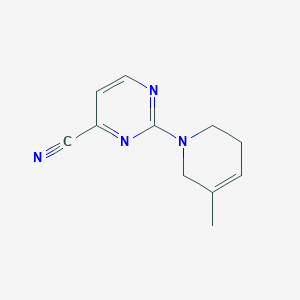![molecular formula C12H13ClFNO4S B6633536 (1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mécanisme D'action
The mechanism of action of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. Additionally, it inhibits the activity of Janus kinase 2, which is involved in the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis. It also inhibits the production of pro-inflammatory cytokines and has antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid for lab experiments are its diverse biochemical and physiological effects, which make it a useful tool for studying various diseases. However, its limitations include its potential toxicity and the need for further optimization of the synthesis method to improve the yield and purity of the product.
Orientations Futures
The future directions for ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid include further studies on its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, the synthesis method can be further optimized to improve the yield and purity of the product. The development of new analogs of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can also be explored to improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves the reaction of 3-chloro-2-fluoroaniline with cyclopentanone in the presence of a base. The resulting intermediate is then reacted with 1,3-dibromo-2-propanol to form the desired product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has antibacterial properties, as it inhibits the growth of certain bacterial strains.
Propriétés
IUPAC Name |
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-9-2-1-3-10(11(9)14)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOCHVYBBJQOCU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![2-[3-[(1,3-Dimethylindol-2-yl)methylamino]propoxy]ethanol](/img/structure/B6633467.png)




![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633522.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)